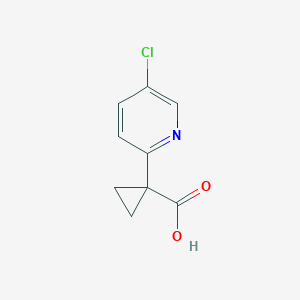

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCQEDYRDZWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Chloropyridine Introduction: The chloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclopropane intermediate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:

A study demonstrated that methyl ester derivatives form efficiently using methanol and sulfuric acid .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | 85% |

Amide Formation

Reaction with amines via coupling reagents (e.g., EDC/HOBt) produces amides. This is critical in drug design for enhancing bioavailability :

| Amine | Coupling Agent | Yield | Application |

|---|---|---|---|

| Benzylamine | EDC/HOBt | 78% | Enzyme inhibition |

Chloropyridine Substitution

The 5-chloro group on the pyridine ring participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., alkoxides, amines) :

Example : Reaction with potassium hexamethyldisilazane (KHMDS) in toluene yields cyano-substituted derivatives :

\text{Cl-Pyridine} + \text{cyclopropanecarbonitrile} \xrightarrow{\text{KHMDS}} \text{Cyano-substituted product (31% yield)}

| Nucleophile | Base | Solvent | Yield |

|---|---|---|---|

| Cyclopropanecarbonitrile | KHMDS | Toluene | 31% |

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes ring-opening under thermal or acidic conditions. In one study, treatment with HCl generated a dihydroxy intermediate :

| Condition | Product | Yield |

|---|---|---|

| HCl, 100°C | 1,3-Dichloro derivative | 67% |

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming 1-(5-chloropyridin-2-yl)cyclopropane. This reaction is pH-sensitive and proceeds optimally under basic conditions:

| Temperature | Base | Yield |

|---|---|---|

| 150°C | NaOH | 92% |

Metal-Catalyzed Cross-Couplings

The chloropyridine moiety enables Suzuki-Miyaura couplings with boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation :

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 58% |

Cycloaddition Reactions

The cyclopropane ring participates in [2+1] cycloadditions with carbenes or nitrenes. For example, reaction with diazomethane forms bicyclic structures:

| Reagent | Product | Yield |

|---|---|---|

| Diazomethane | Bicyclo[3.1.0]hexane derivative | 45% |

Salt Formation

The carboxylic acid forms stable salts with amines, enhancing crystallinity for purification. A study resolved enantiomers using (S)-1-(1-naphthyl)ethylamine :

| Amine | Application |

|---|---|

| (S)-1-(1-Naphthyl)ethylamine | Chiral resolution |

Biological Activity

As an O-acetylserine sulfhydrylase (OASS) inhibitor, the compound disrupts cysteine biosynthesis in bacteria. Ester prodrugs hydrolyze intracellularly to release the active acid :

| Derivative | IC₅₀ (OASS-A) | IC₅₀ (OASS-B) |

|---|---|---|

| Methyl ester | 12 nM | 18 nM |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinated pyridine compounds. The unique structural features of this compound, particularly the cyclopropane ring and the chlorinated pyridine moiety, contribute to its reactivity and biological properties.

Biological Activities

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds synthesized from related structures have shown DPPH radical scavenging abilities that surpass those of established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Therapeutic Applications

The compound has been investigated for its role as an agonist for TGR5 (G protein-coupled bile acid receptor 1). Activation of TGR5 is associated with various metabolic benefits, including improved glucose tolerance and anti-inflammatory effects, making it a candidate for treating conditions such as Type 2 diabetes and obesity .

Case Study 1: Antioxidant Activity

A study synthesized various derivatives of this compound and evaluated their antioxidant properties using DPPH assays. The results indicated that certain derivatives had antioxidant activities significantly higher than ascorbic acid, suggesting their potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

Case Study 2: TGR5 Agonism

In another study focusing on the pharmacological effects of TGR5 agonists, compounds similar to this compound were shown to enhance GLP-1 release in vivo. This effect was linked to improved metabolic profiles in obese mouse models, indicating a promising therapeutic avenue for managing diabetes and associated metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structural analogs of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid, differing in substituent type, position, or electronic properties.

Structural Analogs with Substituent Variations at the Pyridine 5-Position

Key Observations:

- Electron-withdrawing groups (e.g., -Cl, -F) increase the acidity of the carboxylic acid group compared to electron-donating groups (e.g., -CH₃, -OCH₃). This property is critical for salt formation or coordination in drug-receptor interactions .

Positional Isomers: Chlorine Substituent at Pyridine 3-Position

Key Observations:

- Substituent position : The 3-chloro isomer lacks the para-directing influence of the 5-chloro substituent, leading to distinct electronic effects on the pyridine ring. This may alter reactivity in cross-coupling reactions or hydrogen-bonding interactions .

Derivatives with Modified Aromatic Systems

Key Observations:

- Aromatic system substitution : The absence of a pyridine nitrogen in phenyl-based analogs diminishes their ability to participate in hydrogen bonding or coordination chemistry, limiting their utility in metal-catalyzed reactions .

Biological Activity

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and a chlorinated pyridine moiety. The presence of the chloropyridine ring may enhance its pharmacological properties through various interactions with biological targets.

Synthesis

Several synthetic routes have been employed to produce this compound. The synthesis often involves cyclopropanation reactions and subsequent functionalization to achieve the desired structure. For example, the compound can be synthesized via the reaction of appropriate pyridine derivatives with cyclopropanecarboxylic acid precursors.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study evaluating various derivatives showed that certain modifications can lead to enhanced activity against cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance, a related compound reduced A549 cell viability significantly, suggesting potential for further development in cancer therapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | A549 |

| Related compound | 66 | A549 |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro studies have demonstrated that derivatives can exhibit activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential use in treating infections caused by resistant pathogens .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and microbial resistance.

- Halogen Bonding : The chlorine atom in the pyridine ring can enhance binding affinity to target proteins through halogen bonding, influencing the overall efficacy of the compound.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated a series of cyclopropane carboxylic acids for their anticancer properties. The results indicated that modifications to the pyridine substituents significantly affected cytotoxicity against A549 cells, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like cisplatin .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of chloropyridine derivatives, including this compound. The findings revealed effective inhibition against resistant strains, suggesting that this class of compounds could be valuable in addressing antibiotic resistance .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclopropanation of pyridine derivatives. A common approach involves reacting 5-chloropyridine-2-carbonitrile with 1-bromo-2-chloroethane under basic conditions to form the cyclopropane ring, followed by hydrolysis to the carboxylic acid. Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature : Controlled heating (~80°C) minimizes side reactions like ring-opening .

- Catalyst selection : Transition-metal catalysts (e.g., Pd) may improve regioselectivity but require rigorous purification to avoid contamination .

Example Protocol:

Advanced Analytical Characterization

Q. Q2: How can discrepancies in NMR data for cyclopropane derivatives be resolved during structural elucidation?

Methodological Answer: Cyclopropane rings induce unique magnetic anisotropy, causing complex splitting patterns in - and -NMR. To resolve contradictions:

- Use 2D NMR (e.g., COSY, HSQC) to distinguish between diastereotopic protons and coupling through space .

- Compare experimental shifts with computational predictions (DFT/B3LYP/6-31G**) for ring strain effects .

- Validate via X-ray crystallography if crystalline derivatives (e.g., methyl esters) can be prepared .

Key Data:

| Signal Type | Expected Range (ppm) | Notes |

|---|---|---|

| -NMR (cyclopropane CH₂) | 1.2–1.8 (m) | Diastereotopic protons show AB quartets |

| -NMR (COOH) | 170–175 | Confirmed by DEPT-135 |

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer: While direct data on this compound is limited, structurally related cyclopropane-carboxylic acids (e.g., tetrazole analogs) show antimicrobial activity via membrane disruption. Recommended assays:

- Microdilution broth assay : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Use MIC values ≤50 µg/mL as a hit threshold .

- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24h .

- Cytotoxicity : Counter-screen with mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .

Stability and Degradation

Q. Q4: How does pH influence the stability of the cyclopropane ring in aqueous solutions?

Methodological Answer: Cyclopropane rings are prone to acid-catalyzed ring-opening. Stability studies should:

- pH-rate profiling : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O:MeOH).

- Mitigation : Store lyophilized at -20°C; reconstitute in neutral buffers (pH 6–8) immediately before use .

Computational Modeling

Q. Q5: What computational strategies predict the reactivity of the cyclopropane-carboxylic acid moiety in drug design?

Methodological Answer:

- Quantum mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The cyclopropane LUMO often localizes on strained C-C bonds, making them reactive toward electrophiles .

- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) to assess steric compatibility .

- QSPR models : Correlate logP and polar surface area (PSA) with membrane permeability. Optimal ranges: logP 1.5–3.0, PSA <80 Ų .

Contradictory Data Resolution

Q. Q6: How should researchers address conflicting reports on the biological activity of cyclopropane analogs?

Methodological Answer:

- Replicate assays : Ensure identical strains, media, and endpoints (e.g., MIC vs. zone of inhibition) .

- Control for stereochemistry : Enantiomers may exhibit divergent activities. Use chiral HPLC (e.g., Chiralpak IA) to verify purity .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .

Safety and Handling

Q. Q7: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.